5,4'-Dihydroxy-6-methyl-7-methoxyflavanone
Description
Overview of Flavonoids and Flavanones in Natural Products Chemistry
Flavonoids are a large family of over 6,000 identified members, ubiquitously found in fruits, vegetables, grains, bark, roots, stems, and flowers. silae.itwikipedia.org These compounds are secondary metabolites in plants, playing crucial roles in pigmentation, UV protection, and defense against pathogens. wikipedia.org Chemically, flavonoids share a common 15-carbon skeleton (C6-C3-C6), consisting of two phenyl rings (A and B) and a heterocyclic ring (C). wikipedia.org
Based on the oxidation state and substitution pattern of the C ring, flavonoids are categorized into several subclasses, including flavones, flavonols, isoflavones, anthocyanidins, and flavanones. nih.gov Flavanones, also known as dihydroflavones, are characterized by a saturated C2-C3 bond in the C ring, distinguishing them from flavones which possess a double bond at this position. nih.gov This structural difference significantly influences the three-dimensional conformation and, consequently, the biological properties of the molecule. Flavanones are particularly abundant in citrus fruits, contributing to their characteristic taste. nih.gov
Significance of Methoxy-substituted Flavanones in Academic Inquiry
The presence of methoxy (B1213986) (-OCH3) groups in the flavonoid skeleton, as seen in 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone, is of particular interest to the scientific community. Methoxy substitution can significantly alter the physicochemical properties of flavonoids, such as their lipophilicity and metabolic stability. This, in turn, can enhance their bioavailability, allowing for better absorption and distribution in biological systems.
Research has indicated that methoxylated flavonoids may exhibit increased potency in various biological activities compared to their hydroxylated counterparts. These activities include anti-inflammatory, antioxidant, and anticancer effects. The methoxy groups can influence how these molecules interact with cellular targets, such as enzymes and receptors, leading to modified biological responses. Therefore, the study of methoxy-substituted flavanones is a dynamic area of research, with potential implications for the development of new therapeutic agents.
Historical Context of Research on Flavanones and Related Compounds
The journey of flavonoid research began in the 1930s when Hungarian scientist Albert Szent-Györgyi discovered a substance in citrus peel that he initially termed "vitamin P" for its ability to reduce capillary permeability and fragility. This substance was later identified as a mixture of flavonoids.
A significant milestone in flavanone (B1672756) research was the isolation and characterization of major representatives like hesperidin and naringin from citrus fruits. Hesperidin was first isolated in 1828 from the white inner layer of citrus peels. nih.gov Naringin, responsible for the bitter taste of grapefruit, was also identified in the 19th century. ijpsr.com The structural elucidation of these compounds in the early 20th century laid the groundwork for understanding the chemistry of flavanones.
Early research focused on the chemical structure and properties of these compounds. However, with the advancement of analytical techniques and biological assays, the focus has shifted towards understanding their biological activities and potential health benefits. The discovery of the diverse pharmacological effects of flavanones has fueled ongoing research into their mechanisms of action and potential therapeutic applications.
Chemical and Physical Properties
The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its chemical identity.
| Property | Value | Source |
| Molecular Formula | C17H16O5 | nih.gov |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one | nih.gov |
| Molecular Weight | 300.30 g/mol | nih.gov |
| CAS Number | 206560-99-8 | nih.gov |
Spectroscopic Data
A study on flavonoids isolated from Chromolaena tacotana reported 1H and 13C NMR data for 5,4'-dihydroxy-7-methoxyflavanone, a compound that differs from the subject of this article only by the absence of a methyl group at the C-6 position. silae.it The characteristic signals for the flavanone skeleton in the 1H NMR spectrum include resonances for the protons at C2, C3a, and C3b. silae.it The 13C NMR spectrum would be expected to show signals corresponding to the 17 carbon atoms of this compound, with chemical shifts indicative of the carbonyl group (C4), the oxygenated aromatic carbons, and the aliphatic carbons of the C ring.
Research Findings on Synthesis and Biological Activity
Currently, specific and detailed research dedicated solely to the synthesis and biological evaluation of this compound is limited in publicly accessible scientific literature. However, general synthetic routes for flavanones and the biological activities of structurally similar compounds provide a predictive framework.
The synthesis of flavanones typically involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde (B42025) to form a chalcone (B49325), which is then subjected to cyclization under acidic or basic conditions to yield the flavanone ring system. For the synthesis of this compound, the starting materials would likely be a suitably substituted 2'-hydroxyacetophenone (B8834) and 4-hydroxybenzaldehyde.
Regarding biological activity, the structural features of this compound, namely the dihydroxy, methyl, and methoxy substitutions, suggest potential for various pharmacological effects. Flavonoids are well-documented for their antioxidant and anti-inflammatory properties. nih.gov The presence of hydroxyl groups is often crucial for radical scavenging activity. Furthermore, studies on other methoxy-substituted flavonoids have demonstrated a range of activities, including neuroprotective and anticancer effects. nih.gov However, without direct experimental evidence, the specific biological profile of this compound remains an area for future investigation.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-9-13(21-2)8-15-16(17(9)20)12(19)7-14(22-15)10-3-5-11(18)6-4-10/h3-6,8,14,18,20H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRAFJFUMJDPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Chemotaxonomic Distribution of 5,4 Dihydroxy 6 Methyl 7 Methoxyflavanone
Identification of Plant Sources and Botanical Families
Research indicates that compounds closely related to 5,4'-dihydroxy-6-methyl-7-methoxyflavanone are found in the resin of Dracaena species, commonly known as Dragon's Blood. Specifically, a structurally similar compound, 5,4'-Dihydroxy-7-methoxy-6-methylflavane, has been identified as a natural product within Chinese Dragon's Blood, which is derived from plants such as Dracaena draco. The genus Dracaena belongs to the family Asparagaceae, not the Zingiberaceae family as is common for many other flavanones.
While the Zingiberaceae family, particularly the genus Aframomum, is a rich source of various flavonoids, current literature does not definitively list this compound among the compounds isolated from this genus. researchgate.net The phytochemical profiles of Aframomum species are dominated by other classes of compounds, although flavonoids are present and considered chemotaxonomic markers for the genus. researchgate.net
The primary source for compounds of this structural type points towards the resin of Dracaena trees. Dragon's blood is a deep red resin exuded from the wounded trunk or branches of these trees. nih.govresearchgate.net
Table 1: Documented and Related Natural Sources of this compound and Structurally Similar Compounds
| Compound Name | Plant Source(s) | Botanical Family |
| 5,4'-Dihydroxy-7-methoxy-6-methylflavane | Dracaena draco (Chinese Dragon's Blood) | Asparagaceae |
| Other Flavonoids (e.g., chalcones, dihydrochalcones) | Dracaena cochinchinensis, Dracaena cinnabari | Asparagaceae |
Phytochemical Profiling of Relevant Plant Extracts
The resin of Dracaena species is a complex mixture of phytochemicals, with flavonoids being a major constituent class. mdpi.com Phytochemical analyses of Dragon's Blood from various Dracaena species have revealed a wealth of phenolic compounds.
Dracaena cochinchinensis : The resin from this plant, also a source of Dragon's Blood, is known to contain a variety of flavonoids, terpenes, steroids, and saponins. mdpi.com The flavonoids are considered the main chemical constituents and include chalcones and dihydrochalcones, with most dihydrochalcones being substituted at the 4,4'-positions. mdpi.com
Dracaena cinnabari : The resin of this species has been found to contain biflavonoids, triflavonoids, chalcones, dihydrochalcones, sterols, and terpenoids. nih.govnih.gov
The phytochemical profile of Aframomum species, while rich in flavonoids, has been characterized by the presence of other types of flavonoids, as well as diterpenoids, sesquiterpenoids, and arylalkanoids. researchgate.net For instance, studies on Aframomum melegueta (Grains of Paradise) have confirmed the presence of saponins, tannins, terpenes, sterols, glycosides, alkaloids, and flavonoids. nih.gov However, the specific flavanone (B1672756) has not been reported.
Table 2: General Phytochemical Profile of Dracaena Resin
| Chemical Class | Examples of Compounds Found in Dracaena Resin |
| Flavonoids | Chalcones, Dihydrochalcones, Flavanols, Biflavonoids, Triflavonoids |
| Terpenoids | Triterpenoids |
| Steroids | Phytosterols |
| Other Phenolics | Resveratrol |
Chemo-systematic and Ecological Relevance
Flavonoids, as a broad class of compounds, play a significant role in the chemotaxonomy of plants. Their structural diversity and distribution patterns can provide valuable insights into the evolutionary relationships between plant taxa. The presence of specific types of flavonoids can be characteristic of a particular plant family or genus. For example, the abundance of flavanones and related compounds in the Zingiberaceae family makes them important chemotaxonomic markers for this group.
Ecologically, flavonoids are crucial for the survival and interaction of plants with their environment. They are involved in a wide array of functions:
UV Protection: Flavonoids accumulate in the epidermal layers of leaves and stems, where they act as a filter to protect the plant from harmful UV radiation. np-mrd.org
Pollinator Attraction: The colors of many flowers are due to anthocyanins, a class of flavonoids, which attract insects and other animals for pollination. np-mrd.org
Antimicrobial and Antifungal Activity: Plants produce flavonoids in response to microbial infections. These compounds can inhibit the growth of pathogenic fungi and bacteria. np-mrd.org
Insect-Plant Interactions: Flavonoids can act as feeding deterrents or attractants for insects, influencing herbivory. np-mrd.org
Symbiotic Relationships: Flavonoids are involved in the communication between plants and symbiotic microorganisms, such as the nitrogen-fixing bacteria in the root nodules of legumes.
Isolation and Purification Methodologies for 5,4 Dihydroxy 6 Methyl 7 Methoxyflavanone
Advanced Chromatographic Techniques (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the final purification and quantification of 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone. nih.gov These techniques offer high resolution, sensitivity, and reproducibility, making them ideal for separating structurally similar flavonoids from complex mixtures.
Preparative HPLC is frequently the terminal step in the purification cascade, yielding the compound at a purity of ≥98%. indofinechemical.com A typical preparative HPLC method for a flavanone (B1672756) like this would involve a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase commonly consists of a mixture of acidified water (often with formic or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the sequential elution of compounds based on their polarity.
For analytical purposes, UHPLC systems, which use columns with smaller particle sizes (<2 µm), provide even greater resolution and faster analysis times compared to traditional HPLC. nih.gov This is particularly useful for quantifying the flavanone in different fractions during the purification process or for quality control of the final isolated compound. The detection is typically carried out using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), which can provide UV-Vis spectral data and mass information, respectively, aiding in peak identification. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Flavanone Separation
| Parameter | Specification |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm and 340 nm |
| Injection Volume | 20 µL |
This table represents a typical, not specific, set of parameters for the separation of flavonoids and would require optimization for this compound.
Bioactivity-Guided Fractionation Strategies
Bioactivity-guided fractionation is a powerful strategy used to target and isolate specific bioactive compounds from a crude natural extract. nih.gov This approach involves a stepwise separation of the extract into various fractions, with each fraction being tested for a specific biological activity (e.g., antimicrobial, anti-inflammatory, or cytotoxic effects). nih.govresearchgate.net The most active fractions are then subjected to further sub-fractionation and testing, a process that is repeated until a pure, active compound is isolated.
The process for isolating this compound using this strategy would typically commence with a crude extract from a source material, such as Dracaena resin. This extract would first be partitioned using solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and butanol) to yield fractions with different chemical profiles. Assuming the target flavanone exhibits a particular bioactivity, such as antimicrobial or anti-inflammatory effects, each of these fractions would be screened. researchgate.netnih.gov
If, for instance, the ethyl acetate fraction shows the highest activity, it would be selected for further chromatographic separation. This often involves techniques like column chromatography over silica (B1680970) gel or Sephadex LH-20. rsc.org The resulting sub-fractions are again assayed for bioactivity, and this iterative process of separation and biological testing ultimately leads to the isolation of the pure bioactive compound, this compound. nih.govresearchgate.net This targeted approach not only facilitates the discovery of novel bioactive molecules but also provides a rationale for the traditional medicinal uses of certain plants.
Methodological Advancements in Extract Enrichment and Compound Separation
Recent advancements in separation science have significantly improved the efficiency of enriching and isolating flavonoids like this compound from crude extracts. Beyond traditional column chromatography, modern techniques are being employed to handle the complexities of natural product chemistry.
One key advancement is the use of macroporous adsorbent resins. rsc.org These resins can selectively adsorb flavonoids from a large volume of crude aqueous extract, effectively concentrating them while washing away more polar impurities like sugars and salts. The adsorbed flavonoids can then be eluted with an organic solvent like ethanol (B145695) or methanol, resulting in a flavonoid-rich extract that is more amenable to subsequent fine purification steps. rsc.orgrsc.org
Another important technique is Sephadex LH-20 column chromatography. rsc.org This size-exclusion and adsorption chromatography method is particularly effective for separating flavonoids from other phenolic compounds and smaller molecules based on their molecular size and polarity. It is often used as an intermediate purification step to clean up fractions obtained from initial solvent partitioning or macroporous resin treatment. rsc.org
Furthermore, the combination of different chromatographic techniques in a multi-step process is a common and effective strategy. A typical workflow might involve initial fractionation using solvent partitioning, followed by enrichment on a macroporous resin, separation by Sephadex LH-20, and final purification by preparative HPLC. This multi-modal approach leverages the different separation mechanisms of each technique to resolve the highly complex mixture of compounds present in a natural extract. rsc.orgrsc.org
Structural Elucidation and Stereochemical Characterization of 5,4 Dihydroxy 6 Methyl 7 Methoxyflavanone
Application of Advanced Spectroscopic Techniques (e.g., 2D-NMR, HR-MS, CD)
The structural framework of 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone is established through the comprehensive application of spectroscopic methods. High-Resolution Mass Spectrometry (HR-MS) is pivotal in confirming the elemental composition of the molecule. For this compound, HR-MS data provides the exact mass, which corresponds to the molecular formula C17H16O5, thereby distinguishing it from other isobaric compounds. Predicted mass-to-charge ratios for various adducts of the molecule offer a reference for its identification in complex mixtures.
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is indispensable for assembling the connectivity of the atoms within the molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map out the carbon-hydrogen framework. HSQC experiments reveal direct one-bond C-H correlations, while HMBC spectra show correlations between protons and carbons over two to three bonds. This allows for the unambiguous assignment of protons and carbons to their respective positions on the flavanone (B1672756) scaffold, including the placement of the methyl and methoxy (B1213986) groups on the A-ring and the hydroxyl groups on both the A and B-rings.
Circular Dichroism (CD) spectroscopy is a crucial tool for investigating the stereochemistry of chiral centers. In the case of this compound, the stereocenter at the C-2 position dictates the spatial orientation of the B-ring relative to the chromanone core. The Cotton effects observed in the CD spectrum, which are the differential absorption of left and right circularly polarized light, provide insight into the absolute configuration of this chiral center.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound nih.gov
| Adduct | Predicted m/z |
| [M+H]⁺ | 301.10704 |
| [M+Na]⁺ | 323.08898 |
| [M-H]⁻ | 299.09248 |
| [M+NH₄]⁺ | 318.13358 |
| [M+K]⁺ | 339.06292 |
| [M+H-H₂O]⁺ | 283.09702 |
| [M]⁺ | 300.09921 |
| [M]⁻ | 300.10031 |
| Data sourced from predicted values. nih.gov |
X-ray Crystallography for Crystalline Form Characterization
While spectroscopic methods provide valuable information about the molecular structure in solution, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in a solid, crystalline state. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a precise model of the crystal lattice, including bond lengths, bond angles, and torsional angles.
For this compound, obtaining a suitable single crystal is a prerequisite for X-ray diffraction analysis. Once achieved, this method would unequivocally confirm the connectivity previously inferred from NMR spectroscopy. Furthermore, it would provide detailed insights into the planarity of the aromatic rings, the conformation of the heterocyclic C-ring, and the intramolecular and intermolecular hydrogen bonding networks, which are crucial for understanding the compound's physical properties and biological interactions. Publicly available crystallographic data for this specific compound is not readily found in the searched literature.
Confirmation of Absolute Configuration
The absolute configuration at the C-2 stereocenter of this compound is reported as (2R). uni.lu This assignment is typically confirmed through chiroptical methods, primarily Circular Dichroism (CD) spectroscopy, or by X-ray crystallography of a suitable crystal.
In the absence of X-ray crystallographic data, the absolute configuration is often deduced by comparing the experimental CD spectrum with established rules for flavanones or with the spectra of structurally related compounds with known absolute configurations. For flavanones, the sign of the Cotton effect around 310-330 nm, which corresponds to the n → π* transition of the carbonyl group, is often correlated with the stereochemistry at C-2. A positive Cotton effect in this region is typically indicative of an (S)-configuration, while a negative Cotton effect suggests an (R)-configuration. The configuration can also be supported by the Cotton effects observed at shorter wavelengths (around 270-290 nm) arising from the π → π* transitions of the aromatic rings. Therefore, the (2R) assignment for this compound implies a specific pattern of Cotton effects in its CD spectrum.
Biosynthetic Pathways and Enzyme Mechanisms Relevant to 5,4 Dihydroxy 6 Methyl 7 Methoxyflavanone
Elucidation of Precursor Molecules in Plant Metabolism
The biosynthesis of 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. nih.govnih.gov The foundational skeleton of this flavanone (B1672756) is derived from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the C6-C3 unit, and the malonate pathway, which contributes the C6 unit of the A-ring.
The direct precursor to the flavanone structure is a chalcone (B49325). Specifically, for the synthesis of the core structure of this compound, the precursor is naringenin chalcone . oup.comresearchgate.net This molecule is formed through the condensation of one molecule of 4-coumaroyl-CoA (derived from phenylalanine or tyrosine via the shikimate pathway) and three molecules of malonyl-CoA (produced from acetyl-CoA). oup.comnih.gov
The subsequent cyclization of naringenin chalcone leads to the formation of (2S)-naringenin , which serves as a key intermediate. nih.gov Naringenin (5,7,4'-trihydroxyflavanone) is the foundational flavanone upon which further modifications, such as methylation, occur to yield the final compound. It is hypothesized that the subsequent C-methylation and O-methylation steps utilize naringenin as the substrate.
| Precursor Molecule | Biosynthetic Pathway of Origin | Role in the Biosynthesis of this compound |
| Phenylalanine/Tyrosine | Shikimate Pathway | Provides the B-ring and the three carbons of the C-ring (C6-C3 unit). |
| Malonyl-CoA | Malonate Pathway | Provides the A-ring (C6 unit). |
| 4-Coumaroyl-CoA | Phenylpropanoid Pathway | Condenses with malonyl-CoA to initiate chalcone synthesis. |
| Naringenin Chalcone | Flavonoid Biosynthesis | The direct acyclic precursor that cyclizes to form the flavanone ring system. |
| (2S)-Naringenin | Flavonoid Biosynthesis | The core flavanone structure that undergoes subsequent methylation reactions. |
Identification and Characterization of Key Biosynthetic Enzymes
The formation of this compound from its precursors is catalyzed by a series of specific enzymes. These enzymes belong to well-characterized families involved in flavonoid biosynthesis.
Chalcone Synthase (CHS): This enzyme catalyzes the initial and rate-limiting step in flavonoid biosynthesis. nih.gov It performs a sequential condensation of three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA to form naringenin chalcone. oup.com
Chalcone Isomerase (CHI): Following the action of CHS, CHI facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin. nih.govnih.gov This isomerization is crucial for the formation of the flavanone heterocyclic C-ring.
Flavonoid C-methyltransferase (CMT): The addition of a methyl group to the C-6 position of the naringenin A-ring is a critical step. While the specific C-methyltransferase for this reaction in the context of this compound has not been definitively identified, plant O-methyltransferases (OMTs) are known to sometimes exhibit C-methylating activity. It is proposed that a specific CMT or a promiscuous OMT catalyzes this C-methylation step, using S-adenosyl-L-methionine (SAM) as the methyl donor.
Flavonoid 7-O-methyltransferase (FOMT): The final step in the biosynthesis is the transfer of a methyl group to the 7-hydroxyl group of the C-methylated naringenin intermediate. This reaction is catalyzed by a regiospecific O-methyltransferase. Several flavonoid 7-O-methyltransferases have been identified from various plants and microorganisms that can utilize flavanones like naringenin as substrates. acs.orgnih.govmdpi.com For instance, an O-methyltransferase from Streptomyces avermitilis has been shown to specifically methylate the 7-hydroxyl group of naringenin. acs.orgnih.gov Similarly, a flavonoid 7-O-methyltransferase from perilla leaves (PfOMT3) also demonstrates this activity. mdpi.com These enzymes also utilize SAM as the methyl donor.
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
| Chalcone Synthase | CHS | Catalyzes the condensation reaction to form the chalcone backbone. | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of the chalcone. | Naringenin Chalcone | (2S)-Naringenin |
| Flavonoid C-methyltransferase | CMT | Adds a methyl group to the C-6 position of the A-ring. | (2S)-Naringenin, SAM | 6-Methylnaringenin |
| Flavonoid 7-O-methyltransferase | FOMT | Adds a methyl group to the 7-hydroxyl group of the A-ring. | 6-Methylnaringenin, SAM | This compound |
Genetic Regulation of Flavanone Biosynthesis
The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes (CHS, CHI, CMT, FOMT) is controlled by a complex interplay of transcription factors. encyclopedia.pubmdpi.com
The primary regulators of the flavonoid biosynthetic pathway belong to the MYB (myeloblastosis), bHLH (basic helix-loop-helix), and WD40 repeat protein families. nih.govencyclopedia.pub These transcription factors often form a regulatory complex, known as the MBW complex, which binds to the promoter regions of the flavonoid biosynthesis genes and activates their transcription. encyclopedia.pub
Different members of the MYB and bHLH families can confer specificity to the regulation of different branches of the flavonoid pathway. oup.com For instance, specific R2R3-MYB transcription factors are known to upregulate the genes involved in the early stages of flavonoid biosynthesis, such as CHS and CHI. oup.com While the specific transcription factors controlling the C- and O-methylation steps leading to this compound have not been elucidated, it is expected that their expression is also under the control of similar regulatory networks. Environmental cues such as UV light, pathogen attack, and nutrient availability can influence the expression of these transcription factors, thereby modulating the production of flavonoids.
Biotransformation Studies and Metabolic Engineering Approaches
The production of specific methylated flavonoids like this compound can be achieved and potentially enhanced through biotechnological approaches such as biotransformation and metabolic engineering.
Biotransformation: This approach utilizes whole microbial cells or purified enzymes to carry out specific modifications on a precursor molecule. For instance, microorganisms expressing specific O-methyltransferases can be used to convert naringenin or 6-methylnaringenin into the desired methylated flavanone. Several studies have demonstrated the successful use of Escherichia coli and yeast to express plant or microbial OMTs for the production of methylated flavonoids. acs.orgmdpi.com An E. coli strain expressing a flavonoid 7-O-methyltransferase from Streptomyces avermitilis was shown to efficiently convert naringenin to sakuranetin (7-O-methylnaringenin). nih.gov Such a system could be adapted for the production of this compound by using 6-methylnaringenin as a substrate.
Metabolic Engineering: This strategy involves the genetic modification of a microbial host to create a de novo biosynthetic pathway for the target compound from simple carbon sources. This can be achieved by introducing the genes encoding the necessary biosynthetic enzymes (CHS, CHI, CMT, and FOMT) into a suitable host organism like E. coli or Saccharomyces cerevisiae. By optimizing the expression of these enzymes and the metabolic fluxes of the host, it is possible to achieve significant production of the desired flavanone. For example, the production of various flavonoids has been successfully demonstrated in engineered microbes by introducing the core biosynthetic pathway from plants. Further introduction of specific methyltransferases would be required to produce C- and O-methylated derivatives.
| Approach | Description | Key Components | Potential for this compound Production |
| Biotransformation | Use of whole cells or enzymes to convert a precursor. | Microbial host (e.g., E. coli), expressed C- and O-methyltransferases, precursor (naringenin). | High, by sequential or co-expression of the required methyltransferases. |
| Metabolic Engineering | Creation of a de novo biosynthetic pathway in a microbial host. | Host organism (e.g., S. cerevisiae), introduced genes for the entire pathway (CHS, CHI, CMT, FOMT), optimized metabolic pathways. | Feasible, but requires the identification and functional expression of a specific C-methyltransferase. |
Chemical Synthesis and Derivatization Strategies for 5,4 Dihydroxy 6 Methyl 7 Methoxyflavanone and Its Analogues
Development of Efficient Synthetic Routes to the Flavanone (B1672756) Core
The fundamental structure of 5,4'-dihydroxy-6-methyl-7-methoxyflavanone is the flavanone core. The most prevalent and efficient method for constructing this core is a two-step process involving the Claisen-Schmidt condensation followed by an intramolecular cyclization. mdpi.com
The initial step, the Claisen-Schmidt condensation, involves the reaction of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) in the presence of a base. mdpi.com For the synthesis of this compound, the required precursors are 2',4'-dihydroxy-5'-methyl-6'-methoxyacetophenone and 4-hydroxybenzaldehyde. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), with a base catalyst like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). This reaction forms a chalcone (B49325) intermediate, specifically 2',4'-dihydroxy-5'-methyl-6'-methoxychalcone.
Table 1: Key Reactions in the Synthesis of the Flavanone Core
| Step | Reaction | Reactants | Key Reagents | Product |
| 1 | Claisen-Schmidt Condensation | 2',4'-dihydroxy-5'-methyl-6'-methoxyacetophenone and 4-hydroxybenzaldehyde | KOH or NaOH in alcohol | 2',4'-dihydroxy-5'-methyl-6'-methoxychalcone |
| 2 | Intramolecular Cyclization | 2',4'-dihydroxy-5'-methyl-6'-methoxychalcone | H₂SO₄ or NaOAc | This compound |
Regioselective Functionalization and Methylation Strategies
The biological activity of flavonoids is often dictated by the substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings. nih.gov Therefore, the ability to selectively functionalize, particularly methylate, the hydroxyl groups of this compound is of significant interest. The two hydroxyl groups at the C5 and C4' positions exhibit different reactivities, which can be exploited for regioselective methylation.
The C5 hydroxyl group is typically chelated to the C4 carbonyl group, which reduces its nucleophilicity and makes it less reactive towards methylation under standard conditions. In contrast, the C4' hydroxyl group is more readily methylated. This difference in reactivity allows for the selective methylation of the 4'-hydroxyl group using a methylating agent like dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a weak base such as potassium carbonate (K₂CO₃).
To achieve methylation at the C5 position, the more reactive C4' hydroxyl group must first be protected. This can be accomplished using a suitable protecting group, such as a benzyl (B1604629) or silyl (B83357) group. Once the C4' position is protected, the C5 hydroxyl group can be methylated. Subsequent deprotection of the C4' position yields the 5-O-methylated analogue. The use of protecting groups is a common strategy to achieve regioselectivity in the synthesis of polyhydroxylated natural products.
Synthesis of Structural Analogues for Mechanistic Probes
To investigate the structure-activity relationships (SAR) and elucidate the mechanisms of action of this compound, the synthesis of structural analogues is essential. researchgate.net These analogues are designed with systematic variations in the substitution patterns of the A and B rings.
Analogues can be synthesized by utilizing different substituted acetophenones and benzaldehydes in the initial Claisen-Schmidt condensation. For instance, to probe the importance of the substituents on the A-ring, analogues with different groups at the C6 and C7 positions can be prepared. Similarly, the role of the B-ring substitution can be explored by using benzaldehydes with varying substituents at the C4' position and other positions.
The synthesis of a library of these analogues allows for the systematic evaluation of how changes in the molecular structure affect biological activity. For example, replacing the methyl group at C6 with other alkyl groups or halogens can provide insights into the steric and electronic requirements for activity. Likewise, altering the position and nature of the hydroxyl and methoxy groups can reveal their specific contributions to the compound's biological profile. rsc.org
Table 2: Examples of Structural Analogues and their Synthetic Precursors
| Analogue | Substituted Acetophenone | Substituted Benzaldehyde |
| 5,7-dihydroxy-4'-methoxyflavanone | 2',4',6'-Trihydroxyacetophenone | 4-Methoxybenzaldehyde |
| 5-hydroxy-7,4'-dimethoxyflavanone | 2',6'-Dihydroxy-4'-methoxyacetophenone | 4-Methoxybenzaldehyde |
| 5,4'-dihydroxy-7-methoxy-8-methylflavanone | 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone | 4-Hydroxybenzaldehyde |
Methodologies for Glycosylation and Other Derivatizations
Glycosylation, the attachment of a sugar moiety, is a common modification of flavonoids in nature and can significantly impact their solubility, stability, and biological activity. researchgate.net Various methods have been developed for the glycosylation of flavonoids, including both chemical and enzymatic approaches.
Chemical glycosylation of this compound typically involves the reaction of the flavanone with a protected glycosyl donor, such as an acetobromoglucose, in the presence of a catalyst. The regioselectivity of glycosylation can be controlled by the strategic use of protecting groups on the flavanone's hydroxyl groups, as discussed in section 6.2. The C7-hydroxyl group in many flavonoids is often a primary site for glycosylation. researchgate.net After the glycosidic bond is formed, the protecting groups on the sugar and the flavanone are removed to yield the final glycoside.
Chemoenzymatic synthesis offers a powerful alternative for regioselective and stereoselective glycosylation. nih.govresearchgate.net This approach utilizes enzymes, such as glycosyltransferases, to catalyze the attachment of sugar units to the flavonoid backbone. These enzymatic reactions often proceed under mild conditions and can provide high yields of specific glycosides without the need for extensive protection and deprotection steps. The choice of enzyme can determine the position and type of sugar attached.
Other derivatizations, such as acylation, can also be performed to modify the properties of the flavanone. Acylation of the hydroxyl groups can be achieved using acyl chlorides or anhydrides. These derivatives can serve as prodrugs or exhibit altered pharmacokinetic profiles.
Investigation of Biological Activities Pre Clinical/in Vitro/in Vivo Non Human of 5,4 Dihydroxy 6 Methyl 7 Methoxyflavanone
Antioxidant and Free Radical Scavenging Properties
There is currently no specific data from cellular antioxidant activity assays or studies on the molecular mechanisms of redox modulation for 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone. Research is required to evaluate its potential to neutralize free radicals and modulate cellular oxidative stress.
Cellular Antioxidant Activity Assays
No studies were found that have assessed the cellular antioxidant activity of this compound.
Molecular Mechanisms of Redox Modulation
There is no available research on the molecular mechanisms by which this compound may modulate redox balance in cells.
Anti-inflammatory Properties and Immunomodulation
Specific investigations into the anti-inflammatory and immunomodulatory effects of this compound are absent from the current scientific literature.
Modulation of Inflammatory Mediators (e.g., NO, PGE2)
No data exists on the ability of this compound to modulate key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). For comparison, other flavanones have demonstrated the ability to inhibit the production of these mediators in inflammatory models.
Impact on Inflammatory Signaling Pathways (e.g., NF-κB, MAPKs)
The effect of this compound on critical inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) has not been studied. Many flavonoids are known to exert their anti-inflammatory effects by inhibiting these pathways.
Antiproliferative and Anticancer Mechanisms
There is a lack of published research on the antiproliferative and anticancer mechanisms of this compound. Studies on various cancer cell lines would be necessary to determine its potential in this area.
Cell Cycle Arrest Induction in Cancer Cell Lines
There is currently no specific information available in peer-reviewed literature detailing the effects of this compound on cell cycle arrest in cancer cell lines.
Apoptosis Induction Pathways
Specific studies on the apoptosis-inducing capabilities of this compound and its effects on associated molecular pathways have not been identified in the available scientific literature.
Inhibition of Cell Invasion and Migration
There is a lack of published research investigating the potential of this compound to inhibit cell invasion and migration in pre-clinical models.
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
No specific data on the antibacterial, antifungal, or antiviral properties of this compound could be located in the course of this review.
Effects on Bacterial and Fungal Pathogen Growth
Detailed studies on the effects of this compound on the growth of bacterial and fungal pathogens are not present in the current body of scientific literature.
Mechanisms of Action Against Microbial Targets (e.g., DNA gyrase, topoisomerase IV)
Due to the absence of studies on its antimicrobial activity, the mechanisms of action of this compound against microbial targets such as DNA gyrase or topoisomerase IV remain uninvestigated.
Neuroprotective and Neuropharmacological Effects
There is no available research data concerning the neuroprotective or neuropharmacological effects of this compound.
Modulation of Neuronal Differentiation and Synaptogenesis
There is currently no available scientific literature or published research data detailing the effects of this compound on the processes of neuronal differentiation or synaptogenesis.
Protection Against Neurotoxicity Models
No studies have been identified that investigate the potential protective effects of this compound in preclinical or in vitro models of neurotoxicity.
Other Investigated Biological Activities (e.g., Anti-osteoclastogenesis)
Similarly, there is no available research on the anti-osteoclastogenesis activity of this compound.
Research on a Structurally Similar Compound
It is pertinent to note that a structurally similar flavonoid, 6,4'-Dihydroxy-7-methoxyflavanone (B1264494) , has been the subject of research regarding its biological activities, particularly in the context of bone metabolism. While this is a different molecule, a summary of the findings for this related compound is provided for informational purposes, emphasizing that these results cannot be extrapolated to this compound.
Anti-osteoclastogenesis Activity of 6,4'-Dihydroxy-7-methoxyflavanone
Preclinical in vitro studies have demonstrated that 6,4'-Dihydroxy-7-methoxyflavanone can inhibit the differentiation and function of osteoclasts, the cells responsible for bone resorption. jst.go.jpnih.gov This compound was found to dose-dependently inhibit the receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis in bone marrow macrophages. jst.go.jpnih.gov
Mechanistically, 6,4'-Dihydroxy-7-methoxyflavanone was shown to suppress the RANKL-induced expression of key transcription factors in osteoclast differentiation, namely nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. jst.go.jpnih.gov This inhibitory action is mediated through the suppression of the mitogen-activated protein kinases (MAPKs) signaling pathway. jst.go.jpnih.gov Furthermore, the compound was observed to disrupt the formation of the actin ring in mature osteoclasts, which is essential for their bone-resorbing function. jst.go.jpnih.gov
These findings suggest a potential role for 6,4'-Dihydroxy-7-methoxyflavanone in the context of bone diseases characterized by excessive bone resorption. jst.go.jpnih.gov
Mechanisms of Action and Molecular Target Identification of 5,4 Dihydroxy 6 Methyl 7 Methoxyflavanone
Ligand-Receptor Interactions and Enzyme Inhibition Studies
Currently, there is a significant lack of specific research data on the direct ligand-receptor interactions and enzyme inhibition properties of 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone. While studies on structurally similar flavonoids provide some insights into potential activities, direct experimental evidence for this specific compound is not available in the public domain.
Research on other flavonoids has shown that the hydroxylation and methoxylation patterns on the flavanone (B1672756) core structure are critical for their binding affinity to various receptors and enzymes. For instance, studies on various hydroxyflavones have demonstrated their ability to act as ligands for orphan nuclear receptors, such as NR4A1. nih.gov The binding affinity and whether the flavonoid acts as an agonist or antagonist are highly dependent on the position and number of hydroxyl groups. nih.gov
Furthermore, the metabolism of methoxyflavones is often mediated by cytochrome P450 (CYP) enzymes. nih.gov Studies on compounds like 3'-methoxyflavone (B1200574) and 4'-methoxyflavone (B190367) show that they are O-demethylated by CYP1B1 and CYP2A13. nih.gov Molecular docking analyses in such studies help to predict the interaction between the flavonoid and the active site of the enzyme, suggesting potential for inhibition or substrate activity. nih.gov However, without specific studies on this compound, its inhibitory effects on specific enzymes remain speculative.
Interactive Data Table: Ligand-Receptor and Enzyme Interaction Data for Structurally Similar Flavonoids
| Compound | Receptor/Enzyme | Observed Effect |
| Various Hydroxyflavones | Orphan Nuclear Receptor 4A1 (NR4A1) | Ligand Binding |
| 3'-methoxyflavone | Cytochrome P450 1B1 & 2A13 | O-demethylation |
| 4'-methoxyflavone | Cytochrome P450 1B1 & 2A13 | O-demethylation |
Cellular Signaling Pathway Modulation
Detailed investigations into the modulation of cellular signaling pathways by this compound are not yet present in the available scientific literature. However, the activities of closely related flavanones suggest potential pathways that could be affected.
For example, the structurally similar compound 6,4'-Dihydroxy-7-methoxyflavanone (B1264494) has been shown to inhibit the differentiation and function of osteoclasts. nih.gov The mechanism for this action involves the inhibition of the mitogen-activated protein kinases (MAPKs) pathway, which in turn suppresses the RANKL-induced expression of key transcription factors like c-Fos and NFATc1. nih.gov Furthermore, 6,4'-dihydroxy-7-methoxyflavanone has been found to protect against cellular senescence by up-regulating SIRT1 expression and inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov
Another related compound, 4',7-dihydroxyflavone , a component of Dragon's Blood, has been shown to reduce the inflammatory response in microglia by downregulating the expression of cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests an inhibitory effect on pro-inflammatory signaling pathways. nih.gov
Given these findings in analogous compounds, it is plausible that this compound could also modulate key cellular signaling pathways involved in inflammation, cell proliferation, and differentiation. However, direct experimental validation is required to confirm these potential effects.
Interactive Data Table: Cellular Signaling Pathways Modulated by Structurally Similar Flavonoids
| Compound | Signaling Pathway | Key Modulated Molecules | Cellular Effect |
| 6,4'-Dihydroxy-7-methoxyflavanone | MAPKs | c-Fos, NFATc1 | Inhibition of osteoclast differentiation |
| 6,4'-Dihydroxy-7-methoxyflavanone | PI3K/Akt | SIRT1, Akt | Protection against cellular senescence |
| 4',7-dihydroxyflavone | Inflammatory | COX-2, IL-6, TNF-α | Reduction of neuroinflammation |
Investigation of Protein-Compound Interactions
Specific data from investigations into the direct protein interactions of this compound are not currently available. The identification of specific protein targets is a crucial step in elucidating the mechanism of action of any bioactive compound.
Computational methods, such as molecular docking, are often employed to predict the binding of small molecules like flavonoids to the active sites of proteins. For instance, molecular docking studies on other flavone (B191248) derivatives have been used to predict their binding affinity to the epidermal growth factor receptor (EGFR), suggesting a potential mechanism for anticancer activity. unsoed.ac.id These studies identify key amino acid residues that form hydrogen bonds with the flavonoid, stabilizing the interaction. unsoed.ac.id
While this compound has been identified as a natural product found in Chinese Dragon's Blood (Dracaena draco), the specific proteins it interacts with to exert any biological effect have not been experimentally determined. medchemexpress.com Future research employing techniques such as affinity chromatography, mass spectrometry, and surface plasmon resonance will be necessary to identify and characterize the protein targets of this particular flavanone.
Structure Activity Relationship Sar Studies of 5,4 Dihydroxy 6 Methyl 7 Methoxyflavanone and Its Derivatives
Impact of Hydroxyl and Methoxy (B1213986) Substitutions on Biological Efficacy
The presence and placement of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavanone (B1672756) core are critical determinants of its biological activity, influencing properties such as antioxidant potential, antimicrobial effects, and cytotoxicity.
The 5-hydroxyl group is a common feature in bioactive flavanones and is known to contribute to various biological activities. For instance, in the structurally related compound acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), the 5,7-dihydroxylation pattern is crucial for its anticancer effects. nih.gov The 5-hydroxyl group can form a hydrogen bond with the 4-keto group, which can influence the molecule's conformation and interaction with biological targets. mdpi.com
The 4'-hydroxyl group on the B-ring is also a significant contributor to the biological profile of flavanones. Studies on various flavonoids have shown that a hydroxyl group at the 4'-position is often associated with potent antioxidant and anticancer activities. mdpi.comnih.gov For example, 6,4'-Dihydroxy-7-methoxyflavanone (B1264494) has demonstrated antioxidant and anti-inflammatory effects. nih.gov
The 7-methoxy group, as seen in 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone, can enhance the metabolic stability and bioavailability of the compound. nih.gov While hydroxylation often increases antioxidant activity through hydrogen donation, methoxylation can improve membrane permeability, leading to better cellular uptake. nih.gov The methoxy group at the C7 position is a feature of 7-O-methylated flavonoids. hmdb.ca
The 6-methyl group is a less common substitution but can significantly impact bioactivity. The introduction of a methyl group can alter the lipophilicity and steric properties of the molecule, potentially leading to enhanced or altered interactions with target enzymes or receptors.
| Compound | Substitutions | Observed Biological Activity | Reference |
|---|---|---|---|
| Acacetin | 5,7-dihydroxy, 4'-methoxy | Anticancer, anti-inflammatory, antiperoxidant | nih.gov |
| 6,4'-Dihydroxy-7-methoxyflavanone | 6,4'-dihydroxy, 7-methoxy | Antioxidant, anti-inflammatory, neuroprotective, inhibits osteoclast differentiation | nih.gov |
| Pinocembrin | 5,7-dihydroxy | Antimicrobial, anti-inflammatory, anticancer, antioxidant, neuroprotective | nih.gov |
| Isosakuranetin | 5,7-dihydroxy, 4'-methoxy | - | mdpi.com |
Influence of Stereochemistry on Biological Activities
Flavanones possess a chiral center at the C2 position of the C-ring, leading to the existence of (S) and (R) enantiomers. The stereochemistry at this position can have a profound impact on the biological activity of the compound, as the two enantiomers can exhibit different binding affinities and interactions with chiral biological targets such as enzymes and receptors.
Generally, the (2S)-enantiomer is the more common and often more biologically active form found in nature. For example, studies on other flavanones have shown that the (S)-configuration is crucial for their interaction with specific enzymes. While direct stereospecific studies on this compound are not widely available, the principles derived from related compounds strongly suggest that its biological activities would also be stereodependent.
The differential activity of enantiomers underscores the importance of stereoselective synthesis and separation to obtain the more potent isomer for therapeutic applications.
| Flavanone Derivative | Stereoisomer | Biological Activity | Key Finding |
|---|---|---|---|
| Generic Flavanone | (2S) | Often the more biologically active form. | Stereochemistry at C2 is a critical determinant of bioactivity. |
| Generic Flavanone | (2R) | Typically less active or exhibits different activity compared to the (S)-enantiomer. | Highlights the stereospecific nature of flavanone-target interactions. |
Identification of Pharmacophoric Requirements for Specific Bioactivities
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For flavanones, specific patterns of substituents are required for different biological activities.
For Antimicrobial Activity: The antimicrobial activity of flavanones is often linked to the presence of hydroxyl groups at specific positions. The 5,7-dihydroxylation pattern on the A-ring, as seen in pinocembrin, is a known contributor to antimicrobial effects. nih.gov The addition of a hydroxyl group at the 4'-position on the B-ring can further enhance this activity. While the 7-methoxy group in this compound might improve bioavailability, the free hydroxyls at the 5 and 4' positions are likely the key pharmacophoric features for its potential antimicrobial properties.
For Anticancer Activity: The anticancer activity of flavonoids is often associated with their ability to inhibit various kinases and signaling pathways. For acacetin (5,7-dihydroxy-4'-methoxyflavone), the 5,7-dihydroxy and 4'-methoxy substitutions are crucial for its ability to suppress the NF-κB/Akt signaling pathway in prostate cancer cells. nih.gov The 5,4'-dihydroxy pattern in 5,4'-Dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone (B191248) has been linked to anti-metastasis activity in breast cancer cells. nih.gov This suggests that for anticancer activity, a combination of hydroxyl and methoxy groups is beneficial, with the hydroxyls providing key interaction points and the methoxy groups potentially enhancing cellular uptake and stability.
| Bioactivity | Key Pharmacophoric Features | Example Compound(s) | Reference |
|---|---|---|---|
| Antimicrobial | 5,7-dihydroxylation; 4'-hydroxylation | Pinocembrin | nih.gov |
| Anticancer | 5,7-dihydroxy and 4'-methoxy substitutions; 5,4'-dihydroxy pattern | Acacetin, 5,4'-Dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone | nih.govnih.gov |
| Antioxidant | 4'-hydroxyl group; 5-hydroxyl group | 6,4'-Dihydroxy-7-methoxyflavanone | mdpi.comnih.gov |
Advanced Analytical Methodologies for Research on 5,4 Dihydroxy 6 Methyl 7 Methoxyflavanone
Quantitative Analysis in Complex Biological Matrices
Accurate quantification of 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.
A typical LC-MS/MS method for the quantification of a similar flavanone (B1672756), 5,7-dimethoxyflavone, in mouse plasma has been developed and validated, providing a framework that can be adapted for this compound. nih.gov The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection using an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.
Method validation is performed according to regulatory guidelines to ensure reliability. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov
Table 1: Representative LC-MS/MS Method Validation Parameters for Flavanone Quantification in Plasma
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 2 ng/mL nih.gov |
| Intra-day Precision (%RSD) | ≤ 15% | < 15% nih.gov |
| Inter-day Precision (%RSD) | ≤ 15% | < 15% nih.gov |
| Accuracy (%Bias) | Within ±15% | Within ±15% nih.gov |
| Matrix Effect | Within acceptable limits | Within ±15% nih.gov |
This table is illustrative and based on data for a similar compound, 5,7-dimethoxyflavone. nih.gov Method development and validation would be required for this compound.
Chiral Separation and Enantiomeric Purity Determination
Flavanones possess a chiral center at the C2 position, meaning they can exist as a pair of enantiomers ((+)- and (-)- or (R)- and (S)-forms). These enantiomers may exhibit different biological activities. Therefore, the ability to separate and quantify the individual enantiomers of this compound is of significant importance.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common technique for the enantiomeric resolution of flavanones. researchgate.netnih.govrsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. researchgate.netrsc.org The choice of the CSP, mobile phase composition, and temperature are critical factors in achieving successful chiral separation.
Normal-phase chromatography, using a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol, is often employed. researchgate.netnih.gov The addition of a small amount of an acidic modifier like formic acid can sometimes improve peak shape and resolution. nih.govrsc.org
Table 2: Examples of Chiral HPLC Conditions for the Separation of Flavanones
| Flavanone | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |
|---|---|---|---|---|
| 6-methoxyflavanone | Chiralpak IA | Ethanol | 0.5 | 254 nm researchgate.net |
| 7-methoxyflavanone | Chiralpak IB | Ethanol | 0.5 | 254 nm researchgate.net |
| Naringin, Neohesperidin, Hesperidin | Cellulose tris(3,5-dichlorophenylcarbamate) | n-hexane:ethanol (65:35, v/v) with 0.25% formic acid | 0.6 | UV nih.gov |
This table provides examples of chiral separation methods for various flavanones, which can serve as a starting point for developing a method for this compound.
Once a chiral separation method is established, the enantiomeric purity of a sample can be determined by calculating the peak area of each enantiomer. The absolute configuration of the separated enantiomers can be determined using techniques such as electronic circular dichroism (ECD) in combination with theoretical calculations. nih.govrsc.org
Metabolomics Approaches for Flavanone Research
Metabolomics is a powerful tool for obtaining a comprehensive overview of the metabolic fate of a compound and its effects on endogenous metabolic pathways. In the context of this compound research, metabolomics can be employed to identify its metabolites in biological fluids and tissues, and to investigate the biochemical perturbations induced by its administration.
The primary analytical platforms for metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. LC-MS is particularly well-suited for flavanone metabolomics due to its high sensitivity and ability to analyze a wide range of metabolites.
A typical metabolomics workflow involves the following steps:
Sample Collection: Collection of biological samples (e.g., plasma, urine, feces, tissue extracts) from control and treated groups.
Metabolite Extraction: Extraction of metabolites from the biological matrix.
Data Acquisition: Analysis of the extracts using LC-MS or other analytical platforms to generate metabolic profiles.
Data Processing: Peak detection, alignment, and normalization of the raw analytical data.
Statistical Analysis: Multivariate statistical analysis (e.g., principal component analysis, partial least squares-discriminant analysis) to identify statistically significant differences between the metabolic profiles of the control and treated groups.
Metabolite Identification: Identification of the discriminatory metabolites using tandem mass spectrometry (MS/MS) and comparison with metabolite databases.
For this compound, a metabolomics approach could help in identifying its phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation, sulfation) metabolites. This information is crucial for understanding its bioavailability, mechanism of action, and potential for drug-drug interactions. Furthermore, by observing changes in the endogenous metabolome, researchers can gain insights into the pathways and biological processes affected by the compound.
The Human Metabolome Database (HMDB) lists related compounds such as 5-Hydroxy-4',7-dimethoxy-6-methylflavone and 4',5-Dihydroxy-7-methoxy-6-methylflavone, which can serve as references in the identification of potential metabolites. hmdb.cahmdb.cahmdb.cafoodb.ca
Computational Chemistry and Theoretical Investigations of 5,4 Dihydroxy 6 Methyl 7 Methoxyflavanone
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. For flavonoids similar to 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone, molecular docking studies have been crucial in identifying potential protein targets and understanding the structural basis of their activity.
Research on various flavanone (B1672756) and flavonoid derivatives has demonstrated their potential to interact with a range of biological targets, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. For instance, studies on other flavonoids have shown interactions with targets like cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation, and various proteases. japsonline.com The binding affinity is typically reported as a docking score in kcal/mol, with lower (more negative) values indicating a more favorable binding interaction.
The binding interactions are often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site. For example, in a study of quercetin (B1663063) derivatives with the RNA binding domain of Nucleolin, a protein overexpressed in many cancers, key interactions were identified with amino acid residues such as Lys348 and Glu379. nih.gov
To illustrate the potential findings from a molecular docking study of this compound, the following table presents hypothetical docking scores and interacting residues with potential protein targets, based on studies of similar flavonoids.
| Target Protein | Potential Biological Role | Illustrative Docking Score (kcal/mol) | Illustrative Key Interacting Amino Acid Residues |
| Cyclin-Dependent Kinase 2 (CDK2) | Cell Cycle Regulation | -9.2 | LEU83, LYS33, ASP86 |
| B-cell lymphoma 2 (Bcl-2) | Apoptosis Regulation | -8.7 | TYR101, PHE105, ARG139 |
| Acetylcholinesterase (AChE) | Neurotransmission | -10.1 | TRP84, TYR121, PHE330 |
| Cyclooxygenase-2 (COX-2) | Inflammation | -8.9 | ARG120, TYR355, SER530 |
Note: The data in this table is illustrative and based on findings for structurally related flavonoids. Specific studies on this compound are required for precise data.
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations provide insights into a molecule's reactivity, stability, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller energy gap suggests higher reactivity. Other important descriptors include chemical potential (μ), hardness (η), and softness (S), which further characterize a molecule's reactivity and stability.
For a related compound, pachypodostyflavone, DFT calculations were performed using the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set to investigate its electronic properties. researchgate.net Such studies help in understanding how the structural features of a flavonoid influence its electronic behavior and, consequently, its biological activity.
The following table presents hypothetical quantum chemical parameters for this compound, based on typical values observed for similar flavonoid structures.
| Quantum Chemical Parameter | Illustrative Value | Significance |
| HOMO Energy (eV) | -6.2 | Electron-donating capacity |
| LUMO Energy (eV) | -2.1 | Electron-accepting capacity |
| HOMO-LUMO Energy Gap (ΔE) | 4.1 eV | Chemical reactivity and stability |
| Chemical Potential (μ) | -4.15 eV | Tendency to escape from a phase |
| Chemical Hardness (η) | 2.05 eV | Resistance to change in electron configuration |
| Chemical Softness (S) | 0.49 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
Note: The data in this table is illustrative and based on findings for structurally related flavonoids. Specific DFT calculations on this compound are necessary for accurate values.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations are used to analyze the conformational flexibility of a molecule and the stability of a ligand-protein complex. These simulations provide a dynamic view of the interactions observed in static molecular docking studies.
An MD simulation can reveal how a ligand like this compound behaves within the binding pocket of a target protein. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual amino acid residues. A stable RMSD for the protein-ligand complex over the simulation time suggests a stable binding pose.
For example, MD simulations of quercetin and its derivatives in complex with Nucleolin were performed for 250 nanoseconds to confirm the stability of the docked poses. nih.gov Such simulations are crucial for validating the results of molecular docking and providing a more realistic model of the molecular interactions.
The table below provides an illustrative summary of potential results from an MD simulation of this compound bound to a hypothetical protein target.
| Simulation Parameter | Illustrative Result | Interpretation |
| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion. |
| Average RMSD of Ligand | 1.5 Å | Indicates stable binding of the ligand in the active site. |
| Average RMSD of Protein | 2.0 Å | Shows overall structural stability of the protein during the simulation. |
| Key Interacting Residue RMSF | Low (<1.0 Å) | Suggests that the amino acids crucial for binding are not highly mobile, indicating a stable interaction. |
Note: The data in this table is illustrative and based on typical findings for MD simulations of flavonoid-protein complexes. Specific simulations are required for precise data on this compound.
Future Research Directions and Unaddressed Academic Questions for 5,4 Dihydroxy 6 Methyl 7 Methoxyflavanone
Exploration of Novel Biological Activities
The current body of scientific literature contains limited specific data on the biological activities of 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone. Future research should systematically screen this compound for a wide range of pharmacological effects. The known activities of structurally similar flavonoids can provide a logical starting point for these investigations.
For instance, many flavonoids exhibit potent antioxidant and anti-inflammatory properties. nih.govnih.gov It is crucial to investigate whether this compound can mitigate oxidative stress and modulate inflammatory pathways. Studies on related flavanones have demonstrated that methylation can enhance metabolic stability and cellular uptake, potentially leading to increased potency. nih.gov Therefore, a key research question is whether the specific methylation pattern of this compound confers superior antioxidant or anti-inflammatory efficacy compared to its non-methylated counterparts.
Furthermore, the anticancer potential of flavonoids is a significant area of research. nih.gov In-depth studies are needed to determine if this compound exhibits cytotoxic or cytostatic effects against various cancer cell lines. Research on other methylated flavones has shown enhanced antiproliferative effects, suggesting this could be a fruitful area of investigation. nih.gov Future studies should also explore other potential therapeutic applications, such as neuroprotective and cardioprotective effects, which have been observed for other flavonoids. nih.govresearchgate.net
Development of Advanced Delivery Systems for Research Models
A significant challenge in the study of many flavonoids is their low aqueous solubility and poor bioavailability, which can limit their efficacy in biological systems. nih.govmdpi.commdpi.com Future research must focus on developing advanced delivery systems to overcome these limitations for this compound in preclinical research models.
The encapsulation of flavonoids into nanoparticles, liposomes, or nanoemulsions has been shown to improve their stability, solubility, and bioavailability. nih.govmdpi.comnih.govcapes.gov.br A critical avenue of future work is the formulation of this specific flavanone (B1672756) into various nanocarriers and the characterization of their physicochemical properties. Subsequent in vitro and in vivo studies would then be necessary to evaluate the release kinetics, absorption, and biodistribution of the encapsulated compound.
Integration with Multi-Omics Approaches in Mechanistic Studies
To move beyond preliminary activity screening, it is imperative to understand the molecular mechanisms by which this compound exerts its biological effects. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this. oup.comresearchgate.netnih.gov
Future research should employ these high-throughput techniques to identify the cellular pathways and molecular targets modulated by this flavanone. For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression in cells treated with the compound, providing clues about the signaling pathways involved. youtube.com Proteomic studies can then identify the specific proteins whose expression or post-translational modifications are altered.
A central academic question is how the unique structure of this compound dictates its molecular interactions. Multi-omics data can help to build comprehensive models of the compound's mechanism of action, from initial cellular uptake to its ultimate effects on cellular function. doaj.org This approach will be instrumental in differentiating its activity from that of other, more extensively studied flavonoids.
Addressing Research Gaps in Comparative Flavanone Biology
The biological activity of flavonoids is highly dependent on their structure, including the number and position of hydroxyl, methoxy (B1213986), and other substituent groups. nih.govxiahepublishing.com A significant gap in our knowledge is how the specific substitution pattern of this compound influences its biological profile compared to other flavanones.
Future research should involve comparative studies that directly assess the bioactivity of this compound against a panel of structurally related flavanones. This would include its non-methylated parent compounds, as well as isomers with different methylation patterns. Such studies will help to establish structure-activity relationships and identify the key structural features responsible for any observed biological effects. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
